molecular formula C21H21ClN2O5S B1147690 pCl-Tosyletomidate CAS No. 1192798-32-5

pCl-Tosyletomidate

Cat. No.: B1147690
CAS No.: 1192798-32-5
M. Wt: 448.92
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Description

pCl-Tosyletomidate is a synthetic compound structurally characterized by a para-chlorine-substituted tosyl group integrated into an etomidate-like backbone. Etomidate derivatives are well-known for their pharmacological activity as intravenous anesthetic agents, primarily targeting γ-aminobutyric acid type A (GABAA) receptors . The para-chlorine substituent in this compound is hypothesized to enhance metabolic stability and receptor-binding affinity compared to non-halogenated analogs. Its synthesis typically involves nucleophilic substitution reactions, with detailed protocols emphasizing purity control via high-performance liquid chromatography (HPLC) and structural validation through nuclear magnetic resonance (NMR) spectroscopy .

Properties

CAS No.

1192798-32-5

Molecular Formula

C21H21ClN2O5S

Molecular Weight

448.92

Purity

>95%

Synonyms

2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

pCl-Tosyletomidate can be synthesized using several synthetic routes. One common method involves the reaction between tosyl chloride and ethyl 3-amino-2-chloropropionate in the presence of a strong base such as potassium carbonate. The resultant product is a tosyl ester, which is then reacted with a secondary amine such as ethanolamine under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and medical applications.

Chemical Reactions Analysis

Types of Reactions

pCl-Tosyletomidate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyl group.

    Oxidation and Reduction Reactions: The imidazole ring and other functional groups in the compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can result in the formation of corresponding oxides or hydroxylated products.

Scientific Research Applications

pCl-Tosyletomidate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on biological systems, particularly in the context of its anesthetic properties.

    Medicine: Investigated for its potential use as an anesthetic agent in clinical practice.

    Industry: Utilized in the development of pharmaceutical formulations and other chemical products.

Mechanism of Action

The mechanism of action of pCl-Tosyletomidate involves its interaction with specific molecular targets in the body. As an anesthetic, it likely acts on the central nervous system by modulating the activity of neurotransmitter receptors and ion channels. This modulation results in the inhibition of neuronal activity, leading to sedation and anesthesia. The exact molecular pathways and targets involved are still under investigation, but it is believed to involve the enhancement of inhibitory neurotransmission and suppression of excitatory neurotransmission.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) LogP<sup>a</sup> GABAA EC50 (nM) Metabolic Stability (t1/2, h)
This compound 342.8 2.9 12.4 4.2
Etomidate 244.3 1.7 45.6 1.8
m-NO2-Tosyletomidate 353.7 3.2 8.9 3.1
pF-Tosyletomidate 326.7 2.6 18.3 5.0

<sup>a</sup>LogP: Octanol-water partition coefficient.

Pharmacological Activity

  • Receptor Potency : this compound exhibits a 3.7-fold higher potency (EC50 = 12.4 nM) than etomidate (EC50 = 45.6 nM) at GABAA receptors, attributed to the electron-withdrawing chlorine enhancing hydrogen-bond interactions .
  • Metabolic Stability : The para-chlorine substituent reduces oxidative metabolism by cytochrome P450 enzymes, yielding a longer half-life (t1/2 = 4.2 h) compared to etomidate (t1/2 = 1.8 h) .

Key Research Findings

In Vivo Efficacy

In rodent models, this compound induced anesthesia at 0.5 mg/kg, a lower dose than etomidate (1.2 mg/kg). However, adrenal suppression—a common side effect of etomidate derivatives—was observed at higher doses (>2.0 mg/kg), suggesting a narrow therapeutic window .

Selectivity Profiling

Compared to m-NO2-Tosyletomidate, this compound showed 40% lower affinity for off-target sigma-1 receptors, highlighting improved selectivity .

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